molecular formula C12H16BrNO B8122546 2-bromo-N,N-diethyl-6-methylbenzamide

2-bromo-N,N-diethyl-6-methylbenzamide

Cat. No.: B8122546
M. Wt: 270.17 g/mol
InChI Key: XXCWLGUGIKVEOO-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-6-methylbenzamide is an organic compound with the molecular formula C12H16BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, and the amide nitrogen is substituted with two ethyl groups and a methyl group at the 6-position. This compound is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-diethyl-6-methylbenzamide typically involves the bromination of N,N-diethyl-6-methylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-6-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,N-diethyl-6-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethyl-6-methylbenzamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-diethylbenzamide: Lacks the methyl group at the 6-position.

    2-Bromo-N,N-dimethylbenzamide: Has methyl groups instead of ethyl groups on the amide nitrogen.

    2-Bromo-N,N-diisopropylbenzamide: Has isopropyl groups instead of ethyl groups on the amide nitrogen.

Uniqueness

2-Bromo-N,N-diethyl-6-methylbenzamide is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern can affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-N,N-diethyl-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-9(3)7-6-8-10(11)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCWLGUGIKVEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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